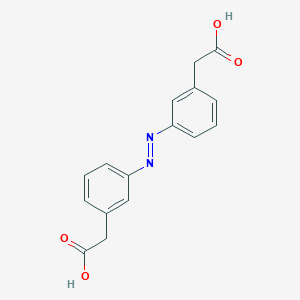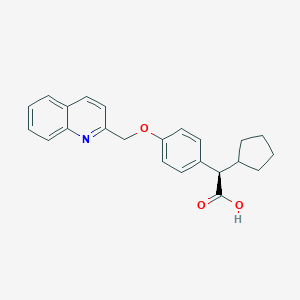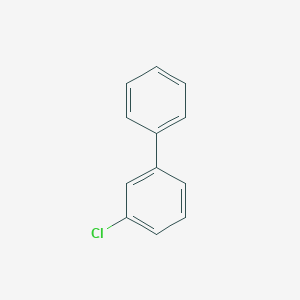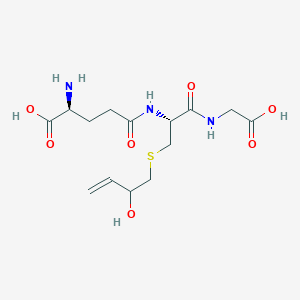
S-(2-Hydroxy-3-buten-1-yl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Hydroxy-3-buten-1-yl)glutathione (HBUG) is a naturally occurring molecule found in various plants, including broccoli, Brussels sprouts, and cauliflower. It is a member of the family of isothiocyanates, which are known for their potential health benefits. HBUG has been the subject of scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
S-(2-Hydroxy-3-buten-1-yl)glutathione exerts its biological effects through various mechanisms. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. S-(2-Hydroxy-3-buten-1-yl)glutathione also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
生化和生理效应
S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells and tissues. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various enzymes, including those involved in the metabolism of xenobiotics (foreign substances) and those involved in the regulation of cell growth and survival.
实验室实验的优点和局限性
S-(2-Hydroxy-3-buten-1-yl)glutathione has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized from its precursor, glucoraphanin. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have low toxicity and is well tolerated by cells and tissues. However, one limitation of S-(2-Hydroxy-3-buten-1-yl)glutathione is its instability, as it can be degraded by various enzymes and reactive species. This can make it challenging to study the effects of S-(2-Hydroxy-3-buten-1-yl)glutathione in vivo.
未来方向
There are several future directions for the study of S-(2-Hydroxy-3-buten-1-yl)glutathione. One area of research is the development of S-(2-Hydroxy-3-buten-1-yl)glutathione-based therapeutics for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of S-(2-Hydroxy-3-buten-1-yl)glutathione and its effects on various signaling pathways. Finally, there is a need for the development of more stable forms of S-(2-Hydroxy-3-buten-1-yl)glutathione that can be used in vivo for the study of its effects on various biological systems.
合成方法
S-(2-Hydroxy-3-buten-1-yl)glutathione can be synthesized from its precursor, glucoraphanin, which is found in cruciferous vegetables. The synthesis process involves the action of myrosinase, an enzyme found in these vegetables, on glucoraphanin. This reaction produces sulforaphane, which is then converted to S-(2-Hydroxy-3-buten-1-yl)glutathione by the action of glutathione transferase enzymes.
科学研究应用
S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied extensively for its potential health benefits. It has been shown to have anticancer properties, as it induces apoptosis (programmed cell death) in cancer cells and inhibits their growth. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce oxidative stress in the brain.
属性
CAS 编号 |
133872-48-7 |
|---|---|
产品名称 |
S-(2-Hydroxy-3-buten-1-yl)glutathione |
分子式 |
C14H23N3O7S |
分子量 |
377.42 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
InChI 键 |
DJDZSKKPHYBDRV-AGROOBSYSA-N |
手性 SMILES |
C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
规范 SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
序列 |
XXG |
同义词 |
2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



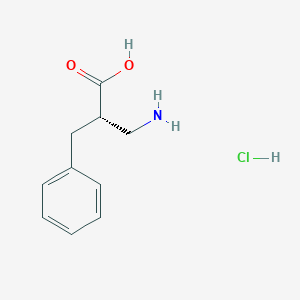
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

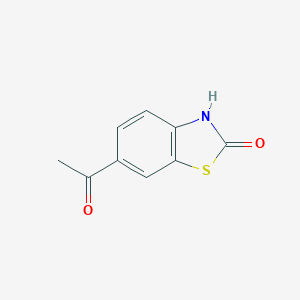


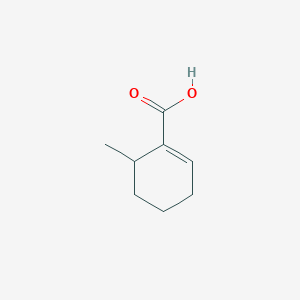

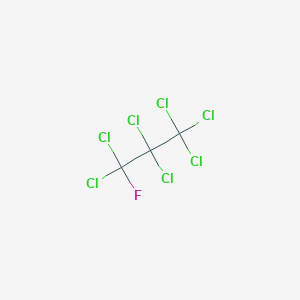
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

